molecular formula C14H18N2O4 B1460875 Methyl (S)-1-N-Cbz-piperazine-2-carboxylate CAS No. 314741-63-4

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

Cat. No. B1460875
CAS RN: 314741-63-4
M. Wt: 278.3 g/mol
InChI Key: HOLPEQRNMJTIIX-LBPRGKRZSA-N
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Description

“Methyl (S)-1-N-Cbz-piperazine-2-carboxylate” is a complex organic compound. It likely contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “Cbz” part suggests the presence of a carbobenzyloxy protective group, which is commonly used in organic synthesis . The “methyl” and “carboxylate” parts indicate the presence of a methyl group (-CH3) and a carboxylate group (-COO-), respectively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts. The piperazine ring would provide a cyclic core, with the carbobenzyloxy group, methyl group, and carboxylate group attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions . The carbobenzyloxy group could be removed under certain conditions, and the methyl carboxylate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .

Scientific Research Applications

Molecular Interaction Studies

"Methyl (S)-1-N-Cbz-piperazine-2-carboxylate" and its derivatives have been utilized in studying molecular interactions, particularly in the development of pharmacophore models for cannabinoid receptor ligands. For instance, Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their research contributes to understanding how modifications in the piperazine structure can influence binding affinity and receptor activity (Shim et al., 2002).

Environmental Applications

In the context of environmental science, "this compound" related compounds, such as aqueous piperazine, have been studied for their potential in carbon dioxide capture. Freeman et al. (2010) highlighted the thermal resistance and oxidation resistance of piperazine in CO2 capture processes, suggesting its utility in enhancing the efficiency of existing solvent systems for carbon capture and storage technologies (Freeman et al., 2010).

Synthesis and Chemical Analysis

The compound has also played a crucial role in synthetic chemistry, serving as a building block for various biologically active molecules. Papadaki et al. (2020) reported an enantioselective route to mono-protected N1-Cbz piperazic acid, demonstrating its value in the total synthesis of natural products and highlighting the methodological advancements in achieving high optical purity of piperazine derivatives (Papadaki et al., 2020).

Drug Discovery and Development

In drug discovery, modifications of the piperazine core structure have been explored for the development of new therapeutic agents. For example, research on substituted 2,5-diazabicyclo[4.1.0]heptanes as piperazine surrogates has shown potential in creating novel Ciprofloxacin analogs with comparable antibacterial activity, thereby opening new avenues for antibiotic development (Taylor et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPEQRNMJTIIX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652101
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314741-63-4
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 314741-63-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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